molecular formula C12H25NO2 B066665 (S)-2-Amino-2-ethyloctanoic acid ethyl ester CAS No. 164453-65-0

(S)-2-Amino-2-ethyloctanoic acid ethyl ester

Cat. No.: B066665
CAS No.: 164453-65-0
M. Wt: 215.33 g/mol
InChI Key: BWFGKSUCLYNHHE-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-2-ethyloctanoic acid ethyl ester is a chiral amino acid derivative. This compound is of interest due to its potential applications in pharmaceuticals and as a building block in organic synthesis. Its unique structure, featuring an ethyl group on the alpha carbon, distinguishes it from other amino acids and their derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-ethyloctanoic acid ethyl ester typically involves the following steps:

    Starting Material: The synthesis begins with a suitable alpha-keto acid or its ester.

    Reductive Amination: The alpha-keto ester undergoes reductive amination with an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as crystallization with a chiral resolving agent or chromatography on a chiral stationary phase, to isolate the (S)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance the efficiency and yield of the reductive amination step.

    Enzymatic Resolution: Employing enzymes such as lipases or esterases to selectively hydrolyze one enantiomer, followed by separation and purification of the desired (S)-enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-ethyloctanoic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Conversion to the corresponding alcohol.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

(S)-2-Amino-2-ethyloctanoic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its role in protein synthesis and enzyme interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-2-Amino-2-ethyloctanoic acid ethyl ester exerts its effects involves:

    Molecular Targets: Interacting with enzymes and receptors due to its chiral nature.

    Pathways: Participating in metabolic pathways related to amino acid metabolism and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-2-methylbutanoic acid ethyl ester: Similar structure but with a methyl group instead of an ethyl group.

    (S)-2-Amino-2-phenylpropanoic acid ethyl ester: Contains a phenyl group, leading to different chemical properties and applications.

Uniqueness

(S)-2-Amino-2-ethyloctanoic acid ethyl ester is unique due to its longer alkyl chain, which can influence its hydrophobicity and interactions with biological molecules, making it distinct in its applications and reactivity.

Properties

IUPAC Name

ethyl (2S)-2-amino-2-ethyloctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO2/c1-4-7-8-9-10-12(13,5-2)11(14)15-6-3/h4-10,13H2,1-3H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFGKSUCLYNHHE-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC)(C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@](CC)(C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40435670
Record name (S)-2-Amino-2-ethyloctanoic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164453-65-0
Record name (S)-2-Amino-2-ethyloctanoic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.